ethyl 6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate
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Overview
Description
Ethyl 6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate is a chemical compound with the molecular formula C11H10BrNO4 and a molecular weight of 300.11 g/mol . This compound is part of the oxazine family, which is known for its diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate typically involves the reaction of 6-bromo-2-aminophenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the oxazine ring can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form more complex derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Sodium borohydride is a common reducing agent used in these reactions, often in an alcohol solvent like methanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted oxazine derivatives depending on the nucleophile used.
Reduction Reactions: The major product is the corresponding alcohol derivative of the oxazine ring.
Oxidation Reactions: Products include oxidized derivatives with additional functional groups.
Scientific Research Applications
Ethyl 6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to biological effects.
DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Ethyl 6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-Bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylate: This compound has a similar structure but differs in the position of the oxazine ring, leading to different chemical and biological properties.
Ethyl 3-oxo-2-(substituted-phenylamino)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylates: These compounds have substituted phenyl groups, which can significantly alter their reactivity and applications.
The uniqueness of this compound lies in its specific bromine substitution and oxazine ring structure, which confer distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
ethyl 6-bromo-3-oxo-4H-1,4-benzoxazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO4/c1-2-16-11(15)9-10(14)13-7-5-6(12)3-4-8(7)17-9/h3-5,9H,2H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPAIZMLBLUVOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)NC2=C(O1)C=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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